2,6-dibromo-4-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, hydroxyl, aldehyde, pyrazole, and triazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Preparation of 3,5-dibromo-4-hydroxybenzaldehyde: This can be synthesized by bromination of 4-hydroxybenzaldehyde using bromine in the presence of a suitable solvent.
Formation of the hydrazone: The aldehyde group of 3,5-dibromo-4-hydroxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Coupling with triazine derivative: The hydrazone is then coupled with a triazine derivative, such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazine, under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Hydroxybenzaldehyde: A simpler analog lacking the bromine substituents.
1,3,5-Triazine derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness
The uniqueness of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone lies in its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H20Br2N8O |
---|---|
Molecular Weight |
572.3 g/mol |
IUPAC Name |
2,6-dibromo-4-[(E)-[[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C22H20Br2N8O/c1-12-4-6-16(7-5-12)26-20-27-21(29-22(28-20)32-14(3)8-13(2)31-32)30-25-11-15-9-17(23)19(33)18(24)10-15/h4-11,33H,1-3H3,(H2,26,27,28,29,30)/b25-11+ |
InChI Key |
XZQVALCKNXNUQX-OPEKNORGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=CC(=C(C(=C4)Br)O)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=CC(=C(C(=C4)Br)O)Br |
Origin of Product |
United States |
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